DY131

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DY131 is a pharmacological agonist of the orphan receptor estrogen-related receptor gamma (ERRγ). This compound plays a crucial role in regulating energy generation, oxidative metabolism, cell apoptosis, and inflammatory responses . It has been studied for its potential therapeutic effects in various medical conditions, including acute liver injury and metabolic disorders .

准备方法

DY131 can be synthesized through a series of chemical reactions. One common method involves the use of specific reagents and conditions to achieve the desired product. For instance, this compound can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol 300 (PEG300) and Tween 80 before adding deionized water . This preparation method ensures the compound’s stability and solubility for further use in research and industrial applications.

化学反应分析

Receptor Binding and Selectivity

DY131 exhibits high specificity for ERRβ/γ receptors without activating ERRα or classical estrogen receptors (ERα/β) . Key characteristics include:

-

Binding Affinity : No significant interaction with ERα/β or ERRα in surface plasmon resonance (SPR) assays .

Table 1: Receptor Specificity of this compound Compared to Analogues

| Compound | ERRβ/γ Activation | ERRα Interaction | ERα/β Interaction |

|---|---|---|---|

| This compound | Yes | No | No |

| GSK 4716 | Yes | Partial | No |

| GSK 2010 | No | Yes | Yes |

Modulation of Signaling Pathways

This compound antagonizes Wnt/β-catenin signaling by suppressing TCF4/LEF1 transcription factors, leading to reduced expression of downstream targets like CCND1 (cyclin D1) . In gastric cancer (GC) cells:

-

Wnt Inhibition : this compound decreases TCF4 and LEF1 mRNA levels by 60–70% .

-

Therapeutic Efficacy : Reduces tumor volume by 50% in xenograft models .

Induction of Apoptosis

This compound triggers caspase-dependent apoptosis in cancer cells through:

-

PARP Cleavage : Observed in MDA-MB-231 and MCF7 breast cancer cells .

-

γH2AX Phosphorylation : Increased histone H2AX phosphorylation (Ser139) indicates DNA damage signaling, though not linked to direct DNA binding .

Table 2: Apoptotic Markers in this compound-Treated Cells

| Cell Line | PARP Cleavage | γH2AX Induction | Annexin V Staining |

|---|---|---|---|

| MDA-MB-231 | Yes | Yes | 3–4x increase |

| MCF7 | Yes | Yes | No change |

| MCF10A (normal) | No | No | No change |

Oxidative Stress and Inflammation Modulation

This compound ameliorates LPS-induced liver injury by:

-

Reducing Oxidative Stress : Lowers malondialdehyde (MDA) by 40% and boosts glutathione (GSH) levels .

-

Anti-inflammatory Effects : Suppresses TNF-α (55% reduction) and IL-6 (60% reduction) .

Transcriptomic Reprogramming

RNA sequencing reveals this compound reverses LPS-induced dysregulation of:

-

Metabolic Pathways : Upregulates PPARγ and PGC-1α (key regulators of oxidative metabolism) .

-

Inflammatory Pathways : Downregulates NF-κB and STAT3 signaling .

Comparative Mechanisms in Cancer Models

Table 3: this compound Efficacy Across Cancer Types

This compound’s chemical interactions highlight its dual role as a receptor agonist and pathway modulator, offering therapeutic potential in oncology and inflammatory diseases. Further studies are needed to characterize its pharmacokinetics and off-target effects.

科学研究应用

Breast Cancer Treatment

DY131 has been investigated for its potential as an antimitotic agent in breast cancer, particularly triple-negative breast cancer (TNBC). Research indicates that this compound inhibits the growth of various breast cancer cell lines, leading to cell death through the p38 stress kinase pathway and causing a bimodal cell cycle arrest. Specifically, it delays progression from prophase to anaphase and induces mitotic spindle defects, making it a candidate for targeted therapy in breast cancer management .

Key Findings:

- Significant dose-dependent increase in cell death in MDA-MB-231 and MDA-MB-468 cells.

- Induction of early-stage apoptosis indicated by increased Annexin V positivity.

- No significant effect on non-transformed MCF10A cells, suggesting selective toxicity towards cancerous cells.

Gastric Cancer Treatment

In gastric cancer (GC), this compound has demonstrated the ability to inhibit cell growth by antagonizing Wnt signaling pathways. Studies showed that treatment with this compound significantly reduced growth and colony formation in GC cell lines such as AGS and NCI-N87. In vivo experiments with xenograft tumors confirmed that this compound treatment led to reduced tumor volumes and weights, along with decreased expression of proliferation markers like Ki67 .

Key Findings:

- Effective suppression of Wnt signaling-associated genes.

- Enhanced efficacy compared to traditional Wnt inhibitors.

- Reduction in tumor growth confirmed through xenograft models.

Liver Injury Protection

This compound has been evaluated for its protective effects against lipopolysaccharide (LPS)-induced liver injury, a common model for studying sepsis-associated liver dysfunction. In murine models, pretreatment with this compound resulted in reduced liver enzyme release and improved liver morphology. The compound attenuated oxidative stress and inflammation while promoting apoptosis regulation .

Key Findings:

- Significant reduction in ALT, AST, and LDH levels post-treatment.

- Transcriptomic analysis revealed reversal of dysregulated inflammatory pathways.

- No significant side effects observed on hepatic or renal functions.

Mechanistic Insights

Research has elucidated several mechanisms through which this compound exerts its effects:

- Cell Cycle Regulation: this compound induces G2/M phase arrest in breast cancer cells, leading to mitotic defects.

- Wnt Signaling Modulation: In gastric cancer, this compound’s antagonistic effect on Wnt signaling is crucial for its anti-tumor activity.

- Oxidative Stress Management: The compound plays a role in mitigating oxidative stress responses during acute liver injury scenarios.

Data Summary

The following table summarizes key findings from various studies on this compound:

| Application Area | Cell Lines/Models | Key Effects | Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB-231, MDA-MB-468 | Cell death via apoptosis | p38 MAPK pathway |

| Gastric Cancer | AGS, NCI-N87 | Reduced growth and colony formation | Wnt signaling antagonism |

| Liver Injury | Murine models | Amelioration of LPS-induced liver injury | Anti-inflammatory effects |

作用机制

DY131 exerts its effects by binding to and activating estrogen-related receptor gamma (ERRγ). This activation leads to the regulation of various genes involved in energy generation, oxidative metabolism, and cell apoptosis . The compound also influences inflammatory responses by modulating the expression of specific cytokines and other signaling molecules . The molecular targets and pathways involved in this compound’s mechanism of action include the ERRγ/TFAM axis, which plays a crucial role in protecting against metabolic disorders and mitochondrial dysfunction .

属性

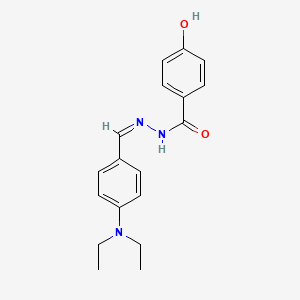

分子式 |

C18H21N3O2 |

|---|---|

分子量 |

311.4 g/mol |

IUPAC 名称 |

N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide |

InChI |

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13- |

InChI 键 |

WLKOCYWYAWBGKY-UYRXBGFRSA-N |

手性 SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)O |

规范 SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |

Pictograms |

Irritant |

同义词 |

DY-131 N'-((1E)-(4-(diethylamino)phenyl)methylene)-4-hydroxybenzohydrazide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。